molecular formula C7H13NO2 B1449035 5-Hydroxy-3,3-dimethylpiperidin-2-one CAS No. 1785044-63-4

5-Hydroxy-3,3-dimethylpiperidin-2-one

Cat. No.: B1449035
CAS No.: 1785044-63-4
M. Wt: 143.18 g/mol
InChI Key: BTOSJYCPCDJBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3,3-dimethylpiperidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Hydroxy-3,3-dimethylpiperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the hydroxyl group of this compound, which can participate in hydrogen bonding and other non-covalent interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Additionally, this compound can influence the activity of cofactors, such as NADH and FADH2, which play critical roles in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

Biological Activity

5-Hydroxy-3,3-dimethylpiperidin-2-one is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a hydroxyl group that enhances its reactivity and interaction with various biological targets. The following sections detail its mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

Target Interactions
this compound interacts with a variety of enzymes and receptors, which can lead to significant biological effects. Piperidine derivatives are known for their ability to modulate receptor activity and enzyme function, influencing pathways such as neurotransmitter signaling and metabolic processes .

Biochemical Pathways
The compound is involved in several biochemical pathways, particularly those related to metabolism and signaling. It has been shown to interact with oxidoreductases, enzymes crucial for oxidation-reduction reactions. The hydroxyl group in this compound plays a vital role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that are essential for enzyme activity.

Cellular Effects

Gene Expression and Signaling
Research indicates that this compound can influence gene expression by interacting with transcription factors. This interaction can lead to alterations in the expression of genes involved in cellular metabolism and growth. For instance, it may enhance the activity of kinases and phosphatases, which are critical for signal transduction pathways.

Dosage Effects
The biological effects of this compound can vary significantly depending on dosage. Low concentrations may promote cell survival and enhance metabolic activity, while higher doses can induce cytotoxicity and cell death. This biphasic response underscores the importance of dosage in therapeutic applications .

Pharmacokinetics

Absorption and Distribution
The pharmacokinetic profile of this compound suggests that it can effectively cross biological membranes due to its structural properties. Its distribution within tissues may be influenced by interactions with transport proteins that facilitate its movement across cell membranes .

Metabolism
This compound undergoes metabolism primarily through cytochrome P450 enzymes, affecting its bioavailability and efficacy. The metabolic pathways it engages can influence the levels of various metabolites within cells, impacting overall cellular function .

Anticancer Activity

A study demonstrated that piperidine derivatives similar to this compound exhibited anticancer properties by inducing apoptosis in cancer cell lines. For example, derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

In models of neurodegenerative diseases such as Alzheimer's, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) activity. This inhibition leads to increased levels of acetylcholine, potentially improving cognitive function and offering therapeutic benefits in Alzheimer's disease .

Summary of Findings

Biological Activity Effects/Mechanism References
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsInhibits AChE; enhances cognitive function
Metabolic ModulationInteracts with oxidoreductases; alters gene expression

Properties

IUPAC Name

5-hydroxy-3,3-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOSJYCPCDJBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.